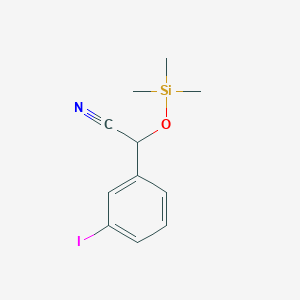

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile

Description

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a cyanosilylation product derived from the reaction of 3-iodobenzaldehyde with trimethylsilyl cyanide (TMSCN). It belongs to the class of α-(trimethylsilyloxy)arylacetonitriles, characterized by a nitrile group, a trimethylsilyloxy (TMS-O) group, and an aryl substituent. The iodine atom at the meta position of the phenyl ring introduces distinct electronic and steric effects, influencing reactivity and physicochemical properties .

Properties

IUPAC Name |

2-(3-iodophenyl)-2-trimethylsilyloxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INOSi/c1-15(2,3)14-11(8-13)9-5-4-6-10(12)7-9/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINWETQORAVXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile typically involves the following steps:

Iodination: The starting material, 3-iodophenol, undergoes electrophilic halogenation to introduce the iodine atom.

Protection: The hydroxyl group of 3-iodophenol is protected using a suitable protecting group, such as trimethylsilyl chloride (TMSCl), to form the trimethylsilyl ether.

Nitrile Formation: The protected 3-iodophenol is then reacted with a cyanide source, such as potassium cyanide (KCN), to introduce the nitrile group, resulting in the formation of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.

Major Products Formed:

Oxidation: Iodophenol derivatives, such as 3-iodophenol.

Reduction: Primary amines, such as 3-iodoaniline.

Substitution: Alkyl or aryl-substituted iodophenyl compounds.

Scientific Research Applications

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can serve as a probe in biological studies to investigate the interactions of iodophenyl groups with biological targets.

Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can act as a ligand, binding to specific receptors or enzymes, while the nitrile group can participate in chemical reactions that modulate biological processes.

Comparison with Similar Compounds

Structural and Electronic Differences

The core structure of 2-aryl-2-(trimethylsilyloxy)acetonitriles is conserved across analogs, with variations in the aryl substituent (Table 1). Key differences include:

- Electron-withdrawing groups (EWGs): Nitro (NO₂), fluoro (F), and iodo (I) substituents enhance electrophilicity of the aldehyde precursor, accelerating cyanosilylation.

- Steric effects : Bulky groups (e.g., isopropyl in 2-(4-isopropylphenyl)-2-((trimethylsilyl)oxy)acetonitrile) hinder substrate accessibility in catalytic reactions .

- Heterocyclic systems : Pyridyl or thiophenyl substituents (e.g., 2-(pyridin-2-yl)-2-((trimethylsilyl)oxy)acetonitrile) alter electronic delocalization and coordination with catalysts .

Table 1. Structural Comparison of Selected Analogs

Spectroscopic Properties

- 13C NMR: The 4-fluorophenyl analog shows a distinct δ 164.89 peak due to fluorine's electronegativity . In the 3-iodophenyl compound, the iodine atom causes deshielding effects, shifting aromatic carbons upfield compared to non-halogenated analogs.

- GC-MS :

Reactivity in Catalytic Cyanosilylation

These compounds are products of cyanosilylation reactions catalyzed by coordination polymers (e.g., Cu(II) or Co(II) complexes) . Key findings:

Table 2. Catalytic Performance of Selected Analogs

| Compound Name | Yield (%) | Catalyst Used | Reaction Time (h) |

|---|---|---|---|

| 2-(4-Nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile | >90 | Cu(II) coordination polymer | 6 |

| 2-(p-Tolyl)-2-((trimethylsilyl)oxy)acetonitrile | 85 | MOF-74 with defects | 8 |

| 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile | Data not reported | Similar catalysts | — |

Biological Activity

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound has been investigated for its effects on various biological targets, including enzymes and receptors, which may have implications for therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Iodophenyl Group : The presence of the iodine atom may enhance the compound's reactivity and binding affinity to biological targets.

- Trimethylsilyl Group : This moiety can influence the solubility and stability of the compound in biological systems.

- Acetonitrile Backbone : This functional group is often associated with biological activity due to its ability to participate in hydrogen bonding and other interactions.

Enzyme Inhibition

Research indicates that compounds similar to 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile may act as inhibitors for several enzymes. For instance:

These findings suggest that the compound could be effective in modulating enzyme activity, which is crucial for various metabolic processes.

Receptor Modulation

The compound's interaction with receptors has also been explored. For example, it has shown potential as a positive allosteric modulator for certain G protein-coupled receptors (GPCRs), which play significant roles in cell signaling pathways.

Case Studies

- In Vivo Studies : A study evaluating the pharmacological effects of similar compounds demonstrated significant inhibition of sEH activity in model organisms, highlighting the relevance of such compounds in drug discovery for treating diseases like diabetes and cardiovascular disorders .

- Crystallographic Analysis : Structural studies have provided insights into how these compounds interact with their targets at a molecular level. For example, crystallography revealed binding conformations that help understand the selectivity and potency of inhibitors against PNP .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile can be significantly influenced by its structural components. The following aspects are critical:

- Substituents on the Phenyl Ring : Variations in substituents can lead to changes in potency against specific targets. For instance, electron-withdrawing groups tend to enhance inhibitory activity against enzymes like sEH.

- Spatial Configuration : The three-dimensional arrangement of atoms affects how well the compound fits into the active site of enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.